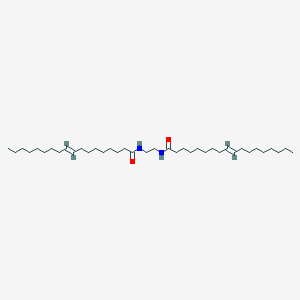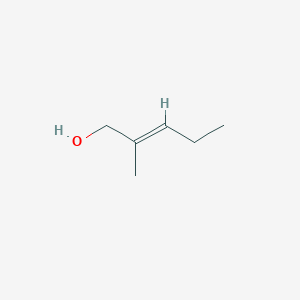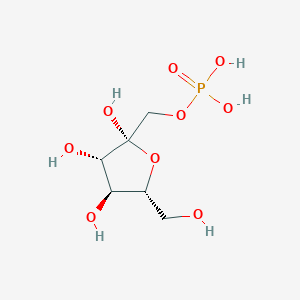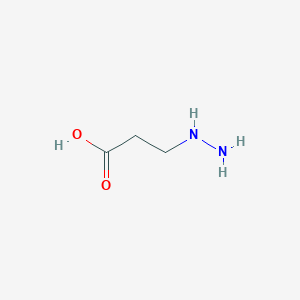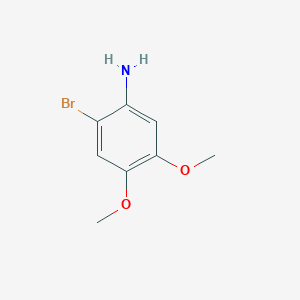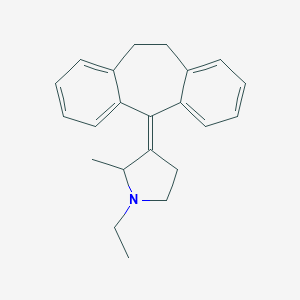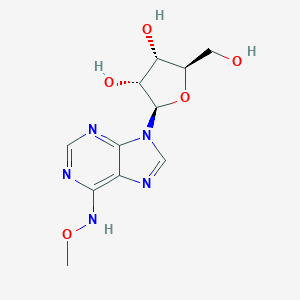
1,3,8-Trimethylnaphthalene
Overview
Description
1,3,8-Trimethylnaphthalene is a derivative of naphthalene with three methyl groups attached to the first, third, and eighth carbon atoms of the naphthalene ring system. Naphthalene derivatives are significant in various chemical processes and are often used as building blocks in organic synthesis due to their aromaticity and stability.
Synthesis Analysis
The synthesis of trimethylnaphthalenes (TMNs) can be achieved through various methods. One approach towards the synthesis of alkyl-substituted naphthalenes, which could be applicable to 1,3,8-TMN, is demonstrated by the reaction of methylenetriphenylphosphorane with 1,1-disubstituted epoxides and paraformaldehyde, followed by treatment with trimethylsilyl trifluoromethanesulfonate in the presence of diisopropylethylamine . Although the specific synthesis of 1,3,8-TMN is not detailed, the methodologies described could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex, and their analysis often requires sophisticated techniques. For instance, the molecular structures of 1,8-diaminonaphthalene derivatives have been solved by X-ray crystallography, which could provide insights into the structural aspects of 1,3,8-TMN if similar studies were conducted . The structural analysis of such compounds is crucial for understanding their reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of TMNs can be explored through reactions such as aromatic sulphonation. For example, various trimethylnaphthalenes have been sulphonated with sulfur trioxide in nitromethane, leading to mono- and di-sulphonic acid mixtures . The distribution of isomers in these reactions follows predicted reactivity orders based on localization energies and steric factors. This information could be relevant to understanding the reactivity of 1,3,8-TMN in sulphonation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of TMNs are influenced by their molecular structure and the nature of their substituents. The analysis of trimethylnaphthalenes in crude oils and sediments has shown that their composition can be indicative of the source and maturity of the organic matter . For instance, certain TMNs are proposed as markers for angiosperms and can be used to classify crude oils of higher plant origin. The study of TMNs in different geological samples can provide valuable information about the depositional environment and the thermal history of the organic matter.
Scientific Research Applications
Geochemical Indicators : 1,3,8-Trimethylnaphthalene, along with other trimethylnaphthalenes (TMNs), is used in geochemistry for analyzing crude oils and sediments. It helps in identifying crude oils of higher plant origin and classifying them according to the age of the organic matter. This is particularly useful in understanding the effects of source and maturity on these compounds (Strachan, Alexander, & Kagi, 1988).
Biomarker Studies : TMNs are investigated as biomarkers in terrestrial organic matter from various geological ages. Their presence and distribution offer insights into the biological processes and environmental conditions of past eras (Armstroff, Wilkes, Schwarzbauer, Littke, & Horsfield, 2006).
Thermal Maturity Indicators : TMNs' distributions in sedimentary sequences and crude oils serve as indicators of thermal maturity. Changes in their relative abundances can signal different thermal histories of the organic matter, making them valuable in petroleum geochemistry (Alexander, Kagi, Rowland, Sheppard, & Chirila, 1985).
Chemical Reactions and Modifications : Studies focus on the chemical reactions involving TMNs, like sulphonation and reactions with hypochlorite. These reactions are important for understanding the chemical properties and potential applications of these compounds in various industrial processes (Lambrechts & Cerfontain, 1982; Onodera, Muratani, Kobatake, & Suzuki, 1986).
Biodegradation Studies : The electronic properties of TMNs and their relation to biodegradation rates are studied to understand how these compounds interact with the environment, particularly their role in diesel fuel and bitumen emissions (Ostojić & Đorđević, 2012).
Medical and Biological Applications : Research on 1,3,8-Trihydroxynaphthalene, a related compound, explores its role in fungal melanin biosynthesis. This has implications in medical research and understanding certain biological pathways (Rostkowski & Paneth, 2007).
Petroleum Geochemistry : TMNs are used in petroleum geochemistry for understanding the processes of oil formation and maturity. Their distribution in crude oils can indicate the level of maturity, biodegradation, and mixing, which is critical for petroleum exploration (Aarssen, Bastow, Alexander, & Kagi, 1999).
Environmental Remediation : TMNs are considered in studies related to environmental remediation, particularly in the context of diesel fuel contamination in groundwater. Understanding their behavior and interactions with remediation agents like humic acid is crucial for developing effective cleanup strategies (Molson, Frind, Van Stempvoort, & Lesage, 2002).
Sensing Applications : Research into the development of fluorosensors for enantioselective sensing of chiral carboxylic acids has utilized derivatives of naphthalene, indicating potential applications in analytical chemistry (Mei & Wolf, 2004).
properties
IUPAC Name |
1,3,8-trimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-7-11(3)13-10(2)5-4-6-12(13)8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTKCJHHXQVFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC2=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904162 | |
| Record name | Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,8-Trimethylnaphthalene | |
CAS RN |
17057-91-9, 28652-77-9 | |
| Record name | 1,3,8-Trimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,3,8-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,8-trimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALENE, 1,3,8-TRIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MOE579W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





